4,4,5,5-tetramethyl-2-[3-(2,3,4,5-tetraphenylphenyl)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3’,4’,5’-triphenyl[1,1’:2’,1’'-terphenyl]-3-yl)-1,3,2-dioxaborolane is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its structural complexity and the presence of multiple phenyl groups, which contribute to its unique chemical properties. It is often used in advanced organic synthesis and materials science due to its ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3’,4’,5’-triphenyl[1,1’:2’,1’'-terphenyl]-3-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Terphenyl Core: The synthesis begins with the formation of the terphenyl core, which involves the coupling of phenyl groups through a series of reactions such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Introduction of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a reaction with a suitable boron-containing reagent, such as pinacolborane, under specific conditions that promote the formation of the boron-oxygen bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3’,4’,5’-triphenyl[1,1’:2’,1’'-terphenyl]-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include boronic acids, substituted terphenyl derivatives, and other boron-containing compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3’,4’,5’-triphenyl[1,1’:2’,1’'-terphenyl]-3-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3’,4’,5’-triphenyl[1,1’:2’,1’'-terphenyl]-3-yl)-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-boron bonds.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound with similar reactivity.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: A compound with a pyrene core and two dioxaborolane groups.
4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde: A compound with a similar boron-containing structure and additional functional groups.
Uniqueness
4,4,5,5-Tetramethyl-2-(3’,4’,5’-triphenyl[1,1’:2’,1’'-terphenyl]-3-yl)-1,3,2-dioxaborolane is unique due to its complex structure, which includes multiple phenyl groups and a boron-containing dioxaborolane ring. This complexity allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C42H37BO2 |
---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2,3,4,5-tetraphenylphenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C42H37BO2/c1-41(2)42(3,4)45-43(44-41)35-27-17-26-34(28-35)37-29-36(30-18-9-5-10-19-30)38(31-20-11-6-12-21-31)40(33-24-15-8-16-25-33)39(37)32-22-13-7-14-23-32/h5-29H,1-4H3 |
InChI Key |
RUITUJJOTBMXTC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C(C(=C(C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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